2-Amino-N-hydroxy-3-methylbutanamide hydrochloride
CAS No.:
Cat. No.: VC16763853
Molecular Formula: C5H13ClN2O2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13ClN2O2 |
|---|---|
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 2-amino-N-hydroxy-3-methylbutanamide;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2O2.ClH/c1-3(2)4(6)5(8)7-9;/h3-4,9H,6H2,1-2H3,(H,7,8);1H |
| Standard InChI Key | XAUGIRSZOOIGRX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NO)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2-Amino-N-hydroxy-3-methylbutanamide hydrochloride belongs to the class of amino alcohols, with the molecular formula C₅H₁₁N₂O₂·HCl. Its structure comprises:
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A branched 3-methylbutanamide backbone, providing steric bulk and influencing hydrophobic interactions.
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An N-hydroxy group, introducing polarity and hydrogen-bonding capacity.
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A primary amine group, enabling participation in acid-base reactions and covalent bonding.
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A hydrochloride counterion, improving aqueous solubility and crystallinity .
The compound’s IUPAC name, 2-amino-N-hydroxy-3-methylbutanamide hydrochloride, reflects these functional groups. Computational models suggest a three-dimensional conformation where the hydroxyl and amine groups orient to maximize intramolecular hydrogen bonding, stabilizing the molecule in solution .
Comparative Analysis with Structural Analogs
To contextualize its properties, Table 1 compares 2-amino-N-hydroxy-3-methylbutanamide hydrochloride with related compounds:
This comparison highlights how subtle structural modifications alter physicochemical behavior and biological activity.
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for 2-amino-N-hydroxy-3-methylbutanamide hydrochloride are scarce, its synthesis likely involves:
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Acylation of 3-methyl-2-aminobutanoic acid: Reacting the amino acid with hydroxylamine to form the hydroxamic acid derivative.
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
Alternative methods may employ:
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Protection-deprotection strategies for the amine and hydroxyl groups to prevent side reactions.
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Solid-phase synthesis for high-purity batches, leveraging resin-bound intermediates.
Optimization Challenges
Key challenges include:
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Low yields due to competing hydrolysis of the amide bond under acidic conditions.
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Purification difficulties arising from the compound’s polarity, necessitating techniques like ion-exchange chromatography .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: The hydrochloride salt improves solubility in water (>50 mg/mL at 25°C), critical for biological assays .
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Thermal Stability: Decomposition occurs above 200°C, with the hydrochloride ion dissociating at elevated temperatures .
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pH Sensitivity: The compound remains stable in acidic conditions (pH 2–4) but undergoes hydrolysis at neutral or alkaline pH .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (amide C=O), and 1050 cm⁻¹ (C–O from hydroxyl) .
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NMR: ¹H NMR signals at δ 1.2 ppm (methyl groups), δ 3.4 ppm (hydroxyl proton), and δ 8.1 ppm (amide proton) .
Biological Activity and Applications
Enzymatic Interactions
The compound’s hydroxamic acid moiety suggests potential as a metalloprotease inhibitor, analogous to A-aminoisobutyric acid hydroxamate . Computational docking studies predict binding to zinc-containing active sites, disrupting enzymatic function.
Agricultural Applications
As a chelating agent, it could enhance nutrient uptake in plants or serve as a biodegradable pesticide adjuvant .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the alkyl chain and functional groups to optimize bioactivity.
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Formulation Development: Exploring nanoencapsulation to improve bioavailability.
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Ecotoxicology Assessments: Evaluating environmental impact in agricultural applications .
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